Cas no 1806667-70-8 (Ethyl 3-(2-bromopropanoyl)-4-(difluoromethyl)benzoate)

Ethyl 3-(2-bromopropanoyl)-4-(difluoromethyl)benzoate is a brominated and difluoromethyl-substituted benzoate ester with applications in organic synthesis and pharmaceutical intermediate development. The presence of both a reactive 2-bromopropanoyl group and a difluoromethyl moiety enhances its utility as a versatile building block for constructing complex molecules. The bromine substituent facilitates further functionalization via cross-coupling reactions, while the difluoromethyl group contributes to metabolic stability in bioactive compounds. This compound is particularly valuable in medicinal chemistry for the design of fluorinated analogs with improved pharmacokinetic properties. Its well-defined structure ensures reproducibility in synthetic workflows, making it a reliable choice for research and industrial applications.
Ethyl 3-(2-bromopropanoyl)-4-(difluoromethyl)benzoate structure
1806667-70-8 structure
Product name:Ethyl 3-(2-bromopropanoyl)-4-(difluoromethyl)benzoate
CAS No:1806667-70-8
MF:C13H13BrF2O3
MW:335.141330480576
CID:4957627

Ethyl 3-(2-bromopropanoyl)-4-(difluoromethyl)benzoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 3-(2-bromopropanoyl)-4-(difluoromethyl)benzoate
    • Inchi: 1S/C13H13BrF2O3/c1-3-19-13(18)8-4-5-9(12(15)16)10(6-8)11(17)7(2)14/h4-7,12H,3H2,1-2H3
    • InChI Key: QGIWEZMFVVJMDK-UHFFFAOYSA-N
    • SMILES: BrC(C)C(C1C=C(C(=O)OCC)C=CC=1C(F)F)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 336
  • Topological Polar Surface Area: 43.4
  • XLogP3: 3.6

Ethyl 3-(2-bromopropanoyl)-4-(difluoromethyl)benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A015005273-250mg
Ethyl 3-(2-bromopropanoyl)-4-(difluoromethyl)benzoate
1806667-70-8 97%
250mg
504.00 USD 2021-06-21
Alichem
A015005273-500mg
Ethyl 3-(2-bromopropanoyl)-4-(difluoromethyl)benzoate
1806667-70-8 97%
500mg
839.45 USD 2021-06-21
Alichem
A015005273-1g
Ethyl 3-(2-bromopropanoyl)-4-(difluoromethyl)benzoate
1806667-70-8 97%
1g
1,490.00 USD 2021-06-21

Additional information on Ethyl 3-(2-bromopropanoyl)-4-(difluoromethyl)benzoate

Ethyl 3-(2-bromopropanoyl)-4-(difluoromethyl)benzoate (CAS No. 1806667-70-8): A Versatile Intermediate in Modern Pharmaceutical Synthesis

Ethyl 3-(2-bromopropanoyl)-4-(difluoromethyl)benzoate, with the CAS number 1806667-70-8, is a significant compound in the realm of pharmaceutical chemistry. This ester derivative features a benzoate backbone adorned with a 2-bromopropanoyl side chain and a difluoromethyl substituent, making it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both bromine and difluoromethyl groups provides unique reactivity and functionalization possibilities, which are highly coveted in medicinal chemistry.

The compound's structure is particularly intriguing due to the combination of these functional groups. The 2-bromopropanoyl moiety introduces a reactive site for nucleophilic substitution reactions, while the difluoromethyl group enhances metabolic stability and binding affinity, which are critical factors in drug design. These attributes have positioned Ethyl 3-(2-bromopropanoyl)-4-(difluoromethyl)benzoate as a cornerstone in the development of novel therapeutic agents.

In recent years, there has been a surge in research focused on fluorinated compounds due to their demonstrated pharmacological advantages. The incorporation of difluoromethyl groups into drug molecules has been shown to improve their pharmacokinetic properties, including increased lipophilicity and resistance to metabolic degradation. This has led to the exploration of numerous derivatives, with Ethyl 3-(2-bromopropanoyl)-4-(difluoromethyl)benzoate being a prime example of how such modifications can yield compounds with enhanced therapeutic potential.

The benzoate core of Ethyl 3-(2-bromopropanoyl)-4-(difluoromethyl)benzoate is another key feature that contributes to its utility in pharmaceutical synthesis. Benzoates are well-known for their role in various biological processes and have been incorporated into a wide array of drugs due to their favorable pharmacological profiles. The additional functionalities introduced by the 2-bromopropanoyl and difluoromethyl groups further expand its synthetic versatility, allowing for the creation of complex molecular architectures.

Recent studies have highlighted the compound's potential in the development of antiviral and anticancer agents. The bromine atom in Ethyl 3-(2-bromopropanoyl)-4-(difluoromethyl)benzoate serves as an excellent handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl structures, which are prevalent in many pharmacologically active compounds. Moreover, the electron-withdrawing nature of the difluoromethyl group can modulate the electronic properties of the molecule, influencing its interactions with biological targets.

The synthetic pathways involving Ethyl 3-(2-bromopropanoyl)-4-(difluoromethyl)benzoate have been optimized for efficiency and scalability, making it accessible for industrial applications. Researchers have developed streamlined procedures that minimize byproduct formation and maximize yield, ensuring that pharmaceutical companies can reliably incorporate this intermediate into their production processes. Additionally, green chemistry principles have been integrated into these synthetic routes, reducing environmental impact through solvent recovery and waste minimization.

The versatility of Ethyl 3-(2-bromopropanoyl)-4-(difluoromethyl)benzoate is further underscored by its utility in fragment-based drug discovery. By serving as a building block for larger molecules, this compound enables chemists to rapidly assemble and screen libraries of potential drug candidates. The combination of its structural features allows for fine-tuning of physicochemical properties, facilitating the identification of lead compounds with optimal pharmacokinetic profiles.

In conclusion, Ethyl 3-(2-bromopropanoyl)-4-(difluoromethyl)benzoate (CAS No. 1806667-70-8) represents a cornerstone in modern pharmaceutical synthesis. Its unique structural attributes, including the presence of both bromine and difluoromethyl groups, make it an indispensable tool for medicinal chemists seeking to develop innovative therapeutic agents. As research continues to uncover new applications for fluorinated compounds, Ethyl 3-(2-bromopropanoyl)-4-(difluoromethyl)benzoate is poised to remain at the forefront of drug discovery efforts.

Recommend Articles

Recommended suppliers
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.